molecular formula C9H10N2 B6258865 [(3-ethylphenyl)amino]carbonitrile CAS No. 137160-24-8

[(3-ethylphenyl)amino]carbonitrile

Cat. No.: B6258865
CAS No.: 137160-24-8
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-ethylphenyl)amino]carbonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of aniline, where the amino group is substituted with a 3-ethylphenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ethylphenyl)amino]carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylphenylamine with cyanogen bromide under basic conditions. The reaction proceeds as follows:

    Reactants: 3-ethylphenylamine and cyanogen bromide.

    Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

    Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of a suitable precursor, such as a nitro compound, followed by cyanation. This process can be optimized for large-scale production by using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(3-ethylphenyl)amino]carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro derivatives, while reduction can produce primary amines

Scientific Research Applications

[(3-ethylphenyl)amino]carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(3-ethylphenyl)amino]carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(3-ethylphenyl)amino]carbonitrile can be compared with other similar compounds, such as:

    [(3-methylphenyl)amino]carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    [(4-ethylphenyl)amino]carbonitrile: The ethyl group is positioned at the para position instead of the meta position.

    [(3-ethylphenyl)amino]acetate: Contains an acetate group instead of a cyano group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their functional groups and substitution patterns.

Properties

CAS No.

137160-24-8

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.